molecular formula C9H6N2S2 B7788474 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile

Cat. No.: B7788474
M. Wt: 206.3 g/mol
InChI Key: IANPAHBIKQCUJD-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile is a heterocyclic compound that features both a thiazole and a thiophene ring. These structures are known for their aromaticity and reactivity, making them valuable in various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-methylthiazole with thiophene-2-carbonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiazole or thiophene rings, leading to a wide range of derivatives .

Scientific Research Applications

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile is unique due to its combination of thiazole and thiophene rings, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2/c1-6-11-8(5-12-6)9-3-2-7(4-10)13-9/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANPAHBIKQCUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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